molecular formula C22H22N4O B7698765 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7698765
M. Wt: 358.4 g/mol
InChI Key: OCOHBHBVLHDZPW-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzene ring which is acylated at the nitrogen atom of an amide group .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of an appropriate benzoyl chloride with an amine . The specific synthesis pathway for this compound could not be found in the available literature.


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a pyrazoloquinoline group. The pyrazoloquinoline group contains a pyrazole ring fused with a quinoline ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the amide group and the aromatic rings. The amide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .

Future Directions

The future research directions could involve studying the biological activity of this compound, given that many benzamide and pyrazoloquinoline derivatives are biologically active . Further studies could also explore its potential uses in various fields such as medicinal chemistry.

properties

IUPAC Name

3-methyl-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-4-10-26-21-18(13-16-9-8-15(3)12-19(16)23-21)20(25-26)24-22(27)17-7-5-6-14(2)11-17/h5-9,11-13H,4,10H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOHBHBVLHDZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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